![molecular formula C12H9F3N2O2S B2955961 Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate CAS No. 551921-61-0](/img/structure/B2955961.png)
Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Cyclization Mechanisms : Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with primary amines, hydrazine, methylhydrazine, and phenylhydrazine, yield [3,2-d]4(3H)thieno-pyrimidinones, providing insight into cyclization mechanisms and the relative activities of ester and imidate groups (Hajjem et al., 2010).
- Isothiazoles Synthesis : Methyl 3-aminocrotonate reacts with 4,5-dichloro-1,2,3-dithiazolium chloride to give methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yield, representing a formal relation to Woodward’s synthesis method (Clarke et al., 1998).
Medicinal Chemistry
- Tumor Cell Growth Inhibition : The growth inhibitory activity of novel methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates was evaluated on human tumor cell lines, showing significant potential for the development of new anticancer agents. The compounds altered cell cycle distribution and induced apoptosis in specific cell lines (Queiroz et al., 2011).
Material Science
- Crystal Morphology and Emission Behavior : Studies demonstrate how proton and anion effects can synergistically adjust the crystal morphology and emission behavior of organic fluorophores, with significant implications for material science and engineering (Ye et al., 2021).
Genotoxic and Carcinogenic Potentials
- Toxicological Assessment : Thiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, were assessed for their genotoxic, mutagenic, and carcinogenic potentials using in vitro and in silico methodologies, highlighting the importance of structural moieties in toxic effects (Lepailleur et al., 2014).
Safety and Hazards
This compound is not intended for human or veterinary use. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, and eye/face protection are advised .
Mechanism of Action
Target of Action
The primary targets of Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate interacts with its targets . .
properties
IUPAC Name |
methyl 3-[[2-(trifluoromethyl)pyridin-4-yl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-19-11(18)10-8(3-5-20-10)17-7-2-4-16-9(6-7)12(13,14)15/h2-6H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOQRLMYMGTMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC2=CC(=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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